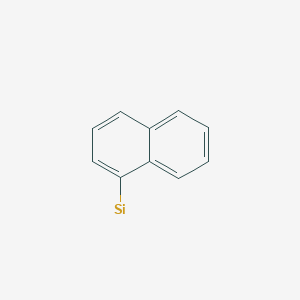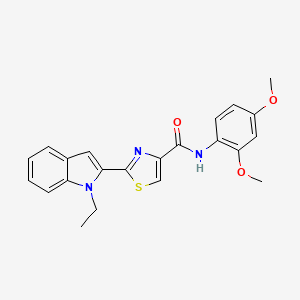
10,10'-Bis(2-fluorophenyl)-9,9'-bianthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene is an organic compound that belongs to the class of bianthracenes. This compound is characterized by the presence of two anthracene units connected through a central carbon-carbon bond, with each anthracene unit substituted by a 2-fluorophenyl group at the 10-position. The unique structure of this compound imparts specific chemical and physical properties that make it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene typically involves the coupling of two anthracene units through a central carbon-carbon bond. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinones, while reduction can produce dihydroanthracenes.
Aplicaciones Científicas De Investigación
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of molecular interactions and binding affinities.
Industry: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism by which 10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene exerts its effects depends on its specific application. In the context of organic electronics, the compound’s unique structure allows it to participate in charge transfer processes, which are crucial for the functioning of devices like OLEDs. The molecular targets and pathways involved would include interactions with other organic molecules and the formation of charge transfer complexes.
Comparación Con Compuestos Similares
Similar Compounds
10,10’-Bis(phenyl)-9,9’-bianthracene: Similar structure but without the fluorine substituents.
10,10’-Bis(4-fluorophenyl)-9,9’-bianthracene: Similar structure with fluorine substituents at the 4-position instead of the 2-position.
Uniqueness
10,10’-Bis(2-fluorophenyl)-9,9’-bianthracene is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions and electronic properties is required.
Propiedades
Fórmula molecular |
C40H24F2 |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
9-(2-fluorophenyl)-10-[10-(2-fluorophenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C40H24F2/c41-35-23-11-9-21-33(35)37-25-13-1-5-17-29(25)39(30-18-6-2-14-26(30)37)40-31-19-7-3-15-27(31)38(28-16-4-8-20-32(28)40)34-22-10-12-24-36(34)42/h1-24H |
Clave InChI |
SMTHKGNGVXIXQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7F)C8=CC=CC=C8F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


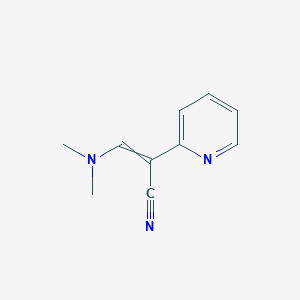
![[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14118444.png)

![N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline](/img/structure/B14118476.png)
![1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]](/img/structure/B14118481.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)

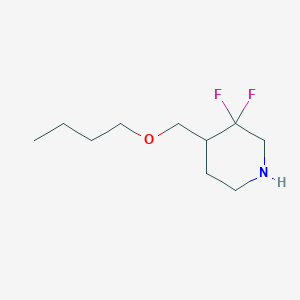

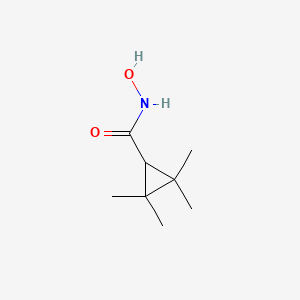
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)
